Diethyl [4-(trifluoromethyl)benzoyl]phosphonate
Description
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by a benzoyl (aromatic carbonyl) group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to a diethyl phosphonate ester. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .
Properties
IUPAC Name |
diethoxyphosphoryl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRLHUDTSZWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired phosphonate ester .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as distillation and recrystallization to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Substituted benzoyl phosphonates.
Scientific Research Applications
Organic Synthesis
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate serves as a reagent in the synthesis of complex organic molecules. Its phosphonate group can mimic phosphate esters, facilitating the study of phosphorylation processes in biochemical pathways.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, enabling the formation of metal complexes that are essential for various catalytic processes.
Research indicates that this compound may exhibit bioactive properties. It has been investigated for its potential role in enzyme inhibition and protein modification, with implications for drug development:
- Enzyme Inhibition : The compound's lipophilicity enhances its ability to penetrate biological membranes, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.
- Pharmaceutical Development : Ongoing studies aim to explore its utility as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
Industrial Applications
In industry, this compound is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals. Its phosphonate structure contributes to properties desirable in these applications.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Enzyme Interaction Studies : Preliminary research has shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
- Synthesis of Derivatives : The compound's ability to undergo various chemical reactions allows for the synthesis of derivatives that may exhibit different biological activities or chemical properties.
Mechanism of Action
The mechanism of action of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate involves its interaction with various molecular targets, primarily through the formation of stable carbon-phosphorus bonds. These interactions can inhibit or modify the activity of enzymes that process phosphorus-containing substrates, thereby affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic nature of substituents on the aromatic ring significantly influences the reactivity and biological activity of phosphonate derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (-CF₃, -Br, -Cl, -CHO): These groups enhance electrophilicity, improving interactions with biological targets. For example, diethyl 4-bromobenzylphosphonate modifies bacterial DNA by altering LPS structure , while boronic acid-substituted analogs (e.g., compound 3 in ) show super-selectivity against E. coli .
- Electron-Donating Groups (-OCH₃): Reduce reactivity and antimicrobial potency, as seen in diethyl 4-methoxybenzylphosphonate .
- Trifluoromethyl vs.
Reactivity Trends:
Physicochemical Properties
| Property | This compound | Diethyl 4-chlorobenzylphosphonate | Diethyl 4-methoxybenzylphosphonate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~296 (estimated) | 262.67 | 242.25 |
| Density (g/mL) | ~1.2 (estimated) | Not reported | 1.07 |
| Boiling Point | Not reported | Not reported | 110°C at 0.2 mmHg |
| LogP (Lipophilicity) | High (due to -CF₃) | Moderate | Low |
Biological Activity
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by its unique structural features, including a trifluoromethyl group and a phosphonate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C12H14F3O4P
- Molecular Weight : Approximately 296.23 g/mol
- CAS Number : 680215-36-5
The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to penetrate biological membranes, making it a candidate for various biological applications.
This compound primarily interacts with enzymes such as Parathion hydrolase, which is found in certain bacteria like Brevundimonas diminuta and Flavobacterium sp. This interaction allows the compound to act as a substrate, facilitating the detoxification of other organophosphorus compounds.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound. It has shown modest antibacterial effects against various bacterial strains. For instance, in vitro tests indicated activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, with varying degrees of effectiveness .
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using different cell lines. The compound exhibited IC50 values ranging from 9.7 to 27.5 µM against human promyelocytic leukemia HL-60 cells, indicating significant potential for further development in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Testing :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H14F3O4P | Trifluoromethyl group at position 4 |
| Diethyl [3-(trifluoromethyl)benzoyl]phosphonate | C12H14F3O4P | Trifluoromethyl group at position 3 |
| Diethyl [2-(trifluoromethyl)benzoyl]phosphonate | C12H14F3O4P | Trifluoromethyl group at position 2 |
This table highlights how the positioning of the trifluoromethyl group may influence the biological activity and properties of these compounds.
Q & A
Q. What synthetic methodologies are optimal for preparing Diethyl [4-(trifluoromethyl)benzoyl]phosphonate under transition-metal-free conditions?
- Methodological Answer : The compound can be synthesized via base-promoted coupling reactions, leveraging aryl halide activation under visible light (). Key parameters include:
- Reaction Time : 24 hours under reflux conditions.
- Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane).
- Characterization : Validate via , , and NMR, comparing shifts to structurally analogous phosphonates (δ ~20–25 ppm for ) .
Q. How can advanced NMR techniques resolve structural ambiguities in phosphonate derivatives?
- Methodological Answer :
- NMR : Primary tool for confirming the phosphonate moiety (chemical shifts typically 15–30 ppm). Use proton decoupling to simplify splitting patterns ().
- 2D NMR (HSQC/HMBC) : Correlate signals with adjacent and nuclei to confirm substituent positions (e.g., trifluoromethylbenzoyl group) .
Q. What analytical workflows ensure purity and identity of the compound post-synthesis?
- Methodological Answer :
- HRMS : Confirm molecular formula (e.g., CHFOP).
- HPLC-PDA : Monitor impurities (<2% threshold).
- Elemental Analysis : Validate C, H, P, and F content .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF group enhances electrophilicity of the benzoyl moiety, enabling nucleophilic substitutions (e.g., with amines or thiols). Monitor reactivity via:
- Kinetic Studies : Track reaction progress under varying temperatures (25–80°C).
- DFT Calculations : Compare activation energies with non-fluorinated analogs .
Q. How to address contradictions in spectroscopic data for structurally similar phosphonates?
- Methodological Answer :
- Cross-Validation : Use HRMS to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers).
- Crystallography : If available, obtain single-crystal X-ray data (e.g., as in for analogous compounds) .
Q. What in vitro toxicological assays are recommended for preliminary safety profiling?
- Methodological Answer :
- Bacterial Reverse Mutation Test (Ames Test) : Assess mutagenicity (OECD 471).
- In Vitro Micronucleus Assay : Evaluate genotoxicity (OECD 487).
- Neurotoxicity Screening : Use SH-SY5Y cells to model neuronal effects, referencing structurally related compounds () .
Q. How to design stability studies for long-term storage in research settings?
- Methodological Answer :
- Storage Conditions : 2–8°C under inert atmosphere (N or Ar) to prevent hydrolysis.
- Stability Indicators : Monitor via NMR for degradation (e.g., phosphonate → phosphoric acid, δ ~0 ppm) .
Regulatory and Compliance Considerations
Q. How to align research protocols with EFSA guidelines for food-contact material applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
